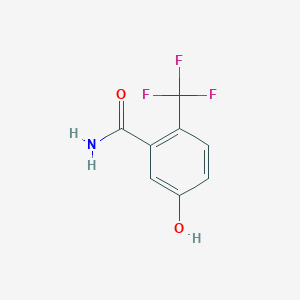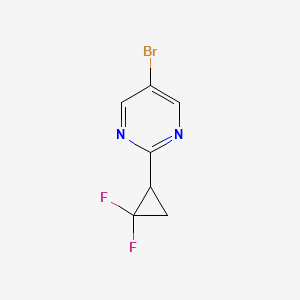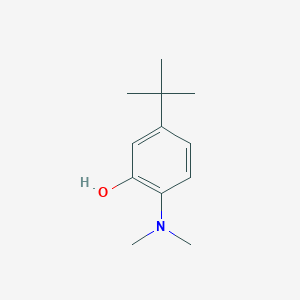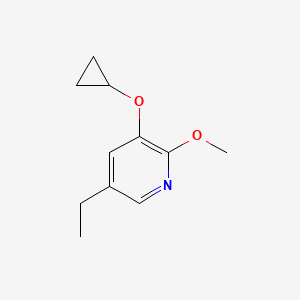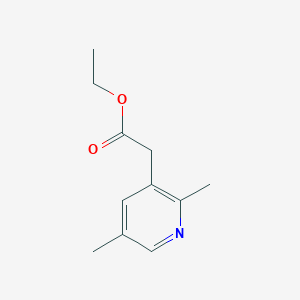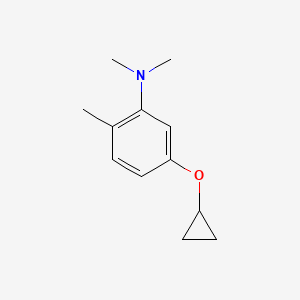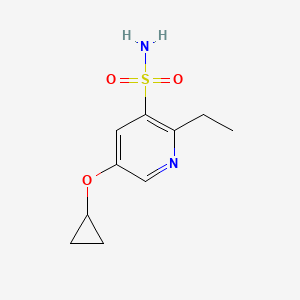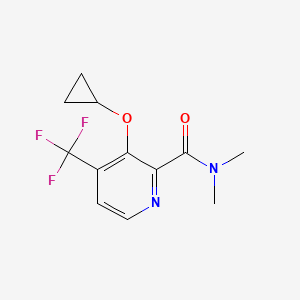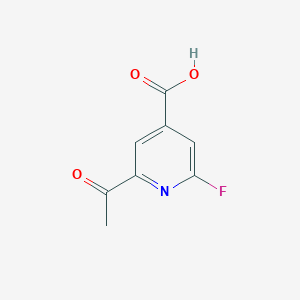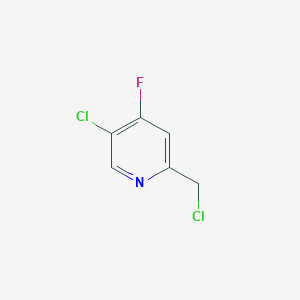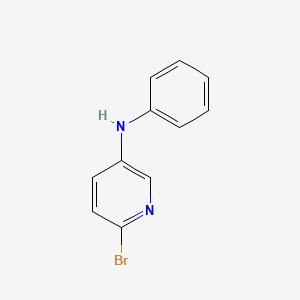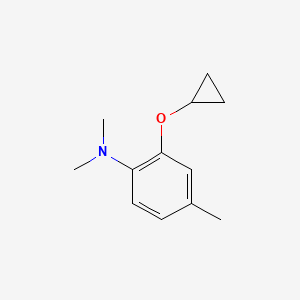
2-Cyclopropoxy-N,N,4-trimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropoxy-N,N,4-trimethylaniline is an organic compound with the molecular formula C12H17NO It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and a cyclopropoxy group is attached to the benzene ring
Métodos De Preparación
The synthesis of 2-Cyclopropoxy-N,N,4-trimethylaniline typically involves the reaction of 4-trimethylaniline with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
2-Cyclopropoxy-N,N,4-trimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.
Aplicaciones Científicas De Investigación
2-Cyclopropoxy-N,N,4-trimethylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropoxy-N,N,4-trimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
2-Cyclopropoxy-N,N,4-trimethylaniline can be compared with other similar compounds such as:
4-N,N-Dimethylaminotoluene: Similar in structure but lacks the cyclopropoxy group.
2,4,6-Trimethylaniline: Contains additional methyl groups on the benzene ring but no cyclopropoxy group.
N,N-Dimethylaniline: Lacks both the cyclopropoxy group and the additional methyl group on the benzene ring.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
2-cyclopropyloxy-N,N,4-trimethylaniline |
InChI |
InChI=1S/C12H17NO/c1-9-4-7-11(13(2)3)12(8-9)14-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3 |
Clave InChI |
ZWSOZLUZEIEVDT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N(C)C)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


